molecular formula C7H9N3O3 B15189827 Tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxamide CAS No. 126101-09-5

Tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxamide

Cat. No.: B15189827
CAS No.: 126101-09-5
M. Wt: 183.16 g/mol
InChI Key: YIKZHRIABJQJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide involves its interaction with molecular targets and pathways within biological systems. It may act as an inhibitor of specific enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide include other pyrroloimidazole derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets 2,5-Dioxohexahydro-1H-pyrrolo(1,2-a)imidazole-7a-carboxamide apart is its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

126101-09-5

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

2,5-dioxo-1,3,6,7-tetrahydropyrrolo[1,2-a]imidazole-7a-carboxamide

InChI

InChI=1S/C7H9N3O3/c8-6(13)7-2-1-5(12)10(7)3-4(11)9-7/h1-3H2,(H2,8,13)(H,9,11)

InChI Key

YIKZHRIABJQJCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(NC(=O)CN2C1=O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.